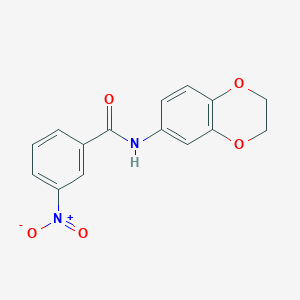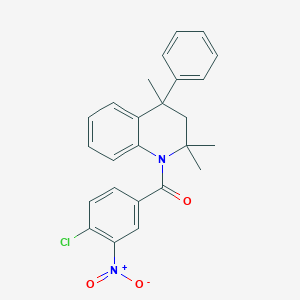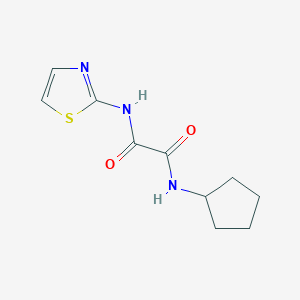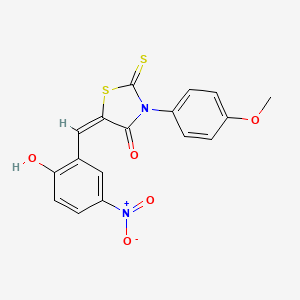![molecular formula C26H30BrNO3 B5107421 N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5107421.png)
N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide, also known as BML-210, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid CB2 receptor, which has been implicated in a range of physiological and pathological processes.
作用机制
N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide acts as a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed on immune cells and has been implicated in a range of physiological and pathological processes. By blocking the activation of this receptor, N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide can modulate the immune response and reduce inflammation. In addition, the cannabinoid CB2 receptor has been shown to play a role in the regulation of cell proliferation and survival, and selective antagonism with N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide may have anti-cancer effects.
Biochemical and Physiological Effects:
N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer cells, N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide can inhibit cell growth and induce apoptosis, while in inflammation models, it can reduce the production of pro-inflammatory cytokines. In animal models of neurodegenerative disorders, N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has been shown to reduce oxidative stress and inflammation, and improve motor function and cognitive performance.
实验室实验的优点和局限性
One advantage of N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide is its selectivity for the cannabinoid CB2 receptor, which allows for more precise targeting of this pathway. In addition, N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has been shown to have low toxicity in animal studies, which is important for the development of potential therapeutics. However, the low yield of the synthesis method and the limited availability of N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide may pose challenges for larger-scale studies.
未来方向
There are several potential future directions for research on N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and availability of this compound. In addition, further studies are needed to investigate the potential therapeutic applications of N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, the development of more selective and potent CB2 receptor antagonists may provide new opportunities for the treatment of these conditions.
合成方法
The synthesis of N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide involves several steps, starting with the reaction of 3-bromo-1-adamantylamine with 2-methyl-5-nitrophenyl isocyanate to form the corresponding urea derivative. This intermediate is then reduced to the corresponding amine, which is coupled with 3,5-dimethoxybenzoyl chloride to give the final product. The overall yield of this synthesis is relatively low, at around 10%, but modifications to the reaction conditions have been reported to improve the yield.
科学研究应用
N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has been investigated for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The cannabinoid CB2 receptor has been shown to play a role in these processes, and selective antagonism of this receptor with N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide may have beneficial effects. In vitro studies have demonstrated that N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide can inhibit the growth of cancer cells and reduce inflammation, while in vivo studies have shown neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
属性
IUPAC Name |
N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30BrNO3/c1-16-4-5-20(25-11-17-6-18(12-25)14-26(27,13-17)15-25)9-23(16)28-24(29)19-7-21(30-2)10-22(8-19)31-3/h4-5,7-10,17-18H,6,11-15H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFUPUONGXHCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Br)NC(=O)C5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide](/img/structure/B5107368.png)

![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5107388.png)
![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107396.png)


![N-(1-{1-[4-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5107409.png)
![(3aS*,6aR*)-5-(1,3-benzothiazol-2-yl)-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5107411.png)
![1-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5107428.png)
![3-[benzyl(methyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5107430.png)

